molecular formula C10H11ClN2O2 B8517988 (4-Chloro-pyridin-3-yl)-morpholin-4-yl-methanone

(4-Chloro-pyridin-3-yl)-morpholin-4-yl-methanone

Cat. No. B8517988
M. Wt: 226.66 g/mol
InChI Key: FUMRDELSBPSQEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Chloro-pyridin-3-yl)-morpholin-4-yl-methanone is a useful research compound. Its molecular formula is C10H11ClN2O2 and its molecular weight is 226.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Chloro-pyridin-3-yl)-morpholin-4-yl-methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Chloro-pyridin-3-yl)-morpholin-4-yl-methanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(4-Chloro-pyridin-3-yl)-morpholin-4-yl-methanone

Molecular Formula

C10H11ClN2O2

Molecular Weight

226.66 g/mol

IUPAC Name

(4-chloropyridin-3-yl)-morpholin-4-ylmethanone

InChI

InChI=1S/C10H11ClN2O2/c11-9-1-2-12-7-8(9)10(14)13-3-5-15-6-4-13/h1-2,7H,3-6H2

InChI Key

FUMRDELSBPSQEH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=C(C=CN=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Combine 4-chloronicotinic acid (0.10 g, 6.0 mmol) and 1,1′-carbonyldiimidazole (0.97 g, 6.0 mmol) in dry THF (15 mL). Stir at room temperature under nitrogen for 90 min. Add morpholine (1.58 mL, 18.0 mmol) and stir at room temperature under nitrogen for 15 hours. Dilute with dichloromethane, wash with saturated aqueous sodium hydrogen carbonate solution, and saturated aqueous sodium chloride. Separate the layers and dry the organic layer over magnesium sulfate. Concentrate in vacuo. Purify the crude residue by column chromatography [5% to 25% (10% 2 M ammonia/methanol solution in dichloromethane)/dichloromethane] to give the title compound (1.17 g, 86%). MS (ES) m/z 227 [M+1]+.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.97 g
Type
reactant
Reaction Step Two
Quantity
1.58 mL
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
86%

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